Phillyrin

Catalog No.
S539510
CAS No.
487-41-2
M.F
C27H34O11
M. Wt
534.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phillyrin

CAS Number

487-41-2

Product Name

Phillyrin

IUPAC Name

(2S,3R,4S,5S,6R)-2-[4-[(3R,3aR,6S,6aR)-3-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C27H34O11

Molecular Weight

534.6 g/mol

InChI

InChI=1S/C27H34O11/c1-32-17-6-4-13(8-19(17)33-2)25-15-11-36-26(16(15)12-35-25)14-5-7-18(20(9-14)34-3)37-27-24(31)23(30)22(29)21(10-28)38-27/h4-9,15-16,21-31H,10-12H2,1-3H3/t15-,16-,21+,22+,23-,24+,25-,26+,27+/m0/s1

InChI Key

KFFCKOBAHMGTMW-LGQRSHAYSA-N

SMILES

COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)OC)OC

Solubility

Soluble in DMSO

Synonyms

4-(4-(3,4-dimethoxyphenyl)tetrahydro-1H,3H-furo(3,4-c)furan-1-yl)-2-methoxyphenyl, (1S-(1alpha,3aalpha,4beta,6aalpha))-beta-D-glucopyranoside, forsythin, phillyrin

Canonical SMILES

COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)OC)OC

Isomeric SMILES

COC1=C(C=C(C=C1)[C@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC)OC

Description

The exact mass of the compound Phillyrin is 534.2101 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Glucosides - Supplementary Records. It belongs to the ontological category of glycoside in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Phillyrin is a naturally occurring secoiridoid glycoside found abundantly in Forsythia suspensa, a plant traditionally used in Chinese medicine []. While Forsythia suspensa extracts have been used for centuries to treat various ailments, scientific research is focusing on Phillyrin as the potential source of its medicinal properties.

Anti-inflammatory Potential

Studies suggest Phillyrin possesses anti-inflammatory properties. Research has shown it can inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes, which play a role in inflammation and pain [].

Antibacterial Activity

Phillyrin exhibits antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli []. This has researchers exploring its potential use as a natural antibiotic.

Other Areas of Research

Scientific investigations are ongoing to explore Phillyrin's potential applications in other areas. Some studies suggest it may have antiviral properties [] and could be beneficial for respiratory health. Additionally, research is examining its potential role in protecting against liver damage [].

Phillyrin is a lignan glycoside with the chemical formula C₂₇H₃₄O₁₁. It is primarily derived from Forsythia suspensa, a plant widely used in traditional Chinese medicine. Phillyrin serves as a key phytochemical marker for assessing the quality of Forsythiae Fructus in the Chinese Pharmacopoeia, where its content is mandated to be no less than 0.15% in dry products . Structurally, phillyrin belongs to the furofuran class of lignans, characterized by a phenolic dimer structure that contributes to its diverse biological activities .

The mechanisms underlying phillyrin's various biological effects are still being explored. Here are some proposed mechanisms for its key activities:

  • Anti-inflammatory Activity: Phillyrin may suppress the production of inflammatory mediators like cytokines and chemokines by modulating certain signaling pathways [].
  • Antiviral Activity: Studies suggest phillyrin might inhibit influenza A virus replication by interfering with viral entry or protein synthesis [].
  • Anti-cancer Activity: Phillyrin may induce cell death (apoptosis) in cancer cells through various mechanisms, including cell cycle arrest and modulation of signaling pathways [].

Phillyrin undergoes enzymatic hydrolysis in the liver and intestines after ingestion, resulting in its aglycone form, phillygenin. This transformation is crucial for its bioavailability and pharmacological effects . The compound also participates in various biochemical pathways, including the modulation of signaling cascades like NF-κB and MAPK, which are integral to inflammatory responses .

Phillyrin exhibits a wide range of pharmacological properties:

  • Anti-inflammatory: It inhibits pro-inflammatory cytokines and pathways, reducing inflammation in various models .
  • Antioxidant: Phillyrin scavenges free radicals and enhances antioxidant enzyme activity .
  • Antiviral and antibacterial: It shows efficacy against several viral and bacterial pathogens, making it a potential therapeutic agent for infections .
  • Hepatoprotective: The compound protects liver cells from damage induced by toxins .
  • Anti-cancer: Research indicates that phillyrin can inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest .

Phillyrin can be synthesized through various methods:

  • Extraction from Natural Sources: Commonly extracted from Forsythia suspensa using solvents like methanol or ethanol under optimized conditions (temperature, time) for maximum yield .
  • Chemical Synthesis: A notable method involves dissolving phillygenin with a glycosyl receptor to facilitate glycosylation reactions, producing phillyrin through controlled chemical processes .

Phillyrin's applications span multiple fields:

  • Pharmaceuticals: Due to its anti-inflammatory and antioxidant properties, it is explored for developing drugs targeting inflammatory diseases and oxidative stress-related conditions .
  • Nutraceuticals: Its health benefits make it a candidate for dietary supplements aimed at enhancing general well-being and disease prevention .
  • Cosmetics: The compound's antioxidant effects are utilized in skincare formulations to combat aging and skin damage .

Research has delved into phillyrin's interactions with various biological systems:

  • It activates the peroxisome proliferator-activated receptor gamma (PPARγ) signaling pathway, which plays a role in glucose metabolism and inflammation regulation .
  • Studies have shown that phillyrin modulates immune responses by influencing macrophage polarization and cytokine production during inflammatory conditions .

Phillyrin shares structural similarities with several other lignans and phenolic compounds. Here are some notable examples:

Compound NameStructure TypeUnique Features
PhillygeninFurofuran LignanAglycone form of phillyrin; exhibits similar bioactivities but lacks glycosylation.
SilymarinFlavonolignansKnown for liver-protective effects; structurally different but shares hepatoprotective properties.
SesaminAryltetralin LignanExhibits anti-inflammatory effects; different structure but similar health benefits.
Lignans from Linum usitatissimum (Flaxseed)Various Lignan TypesKnown for cardiovascular benefits; structurally diverse yet functionally comparable.

Phillyrin's unique combination of anti-inflammatory, antioxidant, antiviral, and anticancer properties distinguishes it from these similar compounds, making it a valuable subject for further research and application in health-related fields.

Purity

>98% (or refer to the Certificate of Analysis)

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

4

Exact Mass

534.21011190 g/mol

Monoisotopic Mass

534.21011190 g/mol

Heavy Atom Count

38

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

VE9P4964MG

Other CAS

487-41-2

Wikipedia

Phillyrin

Dates

Modify: 2023-08-15
1: Wang H, Zhang X, Jia P, Zhang Y, Tang S, Wang H, Li S, Yu X, Li Y, Zhang L. Metabolic profile of phillyrin in rats obtained by UPLC-Q-TOF-MS. Biomed Chromatogr. 2016 Jun;30(6):913-22. doi: 10.1002/bmc.3629. Epub 2015 Nov 19. PubMed PMID: 26425840.
2: Yang L, Zhou X, Huang W, Fang Q, Hu J, Yu L, Ma N, Zhang W. Protective Effect of Phillyrin on Lethal LPS-Induced Neutrophil Inflammation in Zebrafish. Cell Physiol Biochem. 2017;43(5):2074-2087. doi: 10.1159/000484192. Epub 2017 Oct 23. PubMed PMID: 29059681.
3: Xiao HB, Sui GG, Lu XY. Phillyrin lowers body weight in obese mice via the modulation of PPAR/-ANGPTL 4 pathway. Obes Res Clin Pract. 2018 Jan - Feb;12(Suppl 2):71-79. doi: 10.1016/j.orcp.2017.02.002. Epub 2017 Mar 17. PubMed PMID: 28320596.
4: Cheng Y, Liang X, Feng L, Liu D, Qin M, Liu S, Liu G, Dong M. Effects of phillyrin and forsythoside A on rat cytochrome P450 activities in vivo and in vitro. Xenobiotica. 2017 Apr;47(4):297-303. doi: 10.1080/00498254.2016.1193262. Epub 2016 Jun 16. PubMed PMID: 27310729.
5: Kong P, Zhang L, Guo Y, Lu Y, Lin D. Phillyrin, a natural lignan, attenuates tumor necrosis factor α-mediated insulin resistance and lipolytic acceleration in 3T3-L1 adipocytes. Planta Med. 2014 Jul;80(11):880-6. doi: 10.1055/s-0034-1368614. Epub 2014 Jul 4. PubMed PMID: 24995500.
6: Wei T, Tian W, Yan H, Shao G, Xie G. Protective effects of phillyrin on H2O 2-induced oxidative stress and apoptosis in PC12 cells. Cell Mol Neurobiol. 2014 Nov;34(8):1165-73. doi: 10.1007/s10571-014-0091-4. Epub 2014 Aug 22. PubMed PMID: 25146667.
7: Li YX, Ye LH, Jiang XH, Peng C. Assessment and modulation of phillyrin absorption by P-gp using Caco-2 cells and MDR1-MDCKII cells. Eur J Drug Metab Pharmacokinet. 2011 Mar;36(1):41-7. doi: 10.1007/s13318-011-0026-0. Epub 2011 Feb 20. PubMed PMID: 21336515.
8: Do MT, Kim HG, Choi JH, Khanal T, Park BH, Tran TP, Hwang YP, Na M, Jeong HG. Phillyrin attenuates high glucose-induced lipid accumulation in human HepG2 hepatocytes through the activation of LKB1/AMP-activated protein kinase-dependent signalling. Food Chem. 2013 Jan 15;136(2):415-25. doi: 10.1016/j.foodchem.2012.09.012. Epub 2012 Sep 17. PubMed PMID: 23122079.
9: Zhang Q, Wei X, Wang J. Phillyrin produced by Colletotrichum gloeosporioides, an endophytic fungus isolated from Forsythia suspensa. Fitoterapia. 2012 Dec;83(8):1500-5. doi: 10.1016/j.fitote.2012.08.017. Epub 2012 Sep 1. PubMed PMID: 22960349.
10: Wang Z, Xia Q, Liu X, Liu W, Huang W, Mei X, Luo J, Shan M, Lin R, Zou D, Ma Z. Phytochemistry, pharmacology, quality control and future research of Forsythia suspensa (Thunb.) Vahl: A review. J Ethnopharmacol. 2018 Jan 10;210:318-339. doi: 10.1016/j.jep.2017.08.040. Epub 2017 Sep 5. Review. PubMed PMID: 28887216.
11: Li C, Yao ZH, Qin ZF, Zhang JB, Cao RY, Dai Y, Yao XS. Isolation and identification of phase I metabolites of phillyrin in rats. Fitoterapia. 2014 Sep;97:92-7. doi: 10.1016/j.fitote.2014.05.011. Epub 2014 May 29. PubMed PMID: 24879901.
12: Qu XY, Li QJ, Zhang HM, Zhang XJ, Shi PH, Zhang XJ, Yang J, Zhou Z, Wang SQ. Protective effects of phillyrin against influenza A virus in vivo. Arch Pharm Res. 2016 Jul;39(7):998-1005. doi: 10.1007/s12272-016-0775-z. Epub 2016 Jun 21. PubMed PMID: 27323762.
13: Xia EQ, Ai XX, Zang SY, Guan TT, Xu XR, Li HB. Ultrasound-assisted extraction of phillyrin from Forsythia suspensa. Ultrason Sonochem. 2011 Mar;18(2):549-52. doi: 10.1016/j.ultsonch.2010.09.015. Epub 2010 Oct 25. PubMed PMID: 20980187.
14: Li YX, Peng C, Ye LH, Zhang RQ, Jiang XH. Investigation on the absorption of phillyrin and forsythiaside in rat digestive tract. Eur J Drug Metab Pharmacokinet. 2011 Jun;36(2):79-85. doi: 10.1007/s13318-011-0031-3. Epub 2011 Mar 9. PubMed PMID: 21547451.
15: Li YX, Peng C, Zhang RQ, Li X, Jiang XH. Pharmacokinetics of phillyrin and forsythiaside following iv administration to Beagle dog. Eur J Drug Metab Pharmacokinet. 2009 Apr-Jun;34(2):79-83. PubMed PMID: 19645216.
16: Li HB, Chen F. Preparative isolation and purification of phillyrin from the medicinal plant Forsythia suspensa by high-speed counter-current chromatography. J Chromatogr A. 2005 Aug 12;1083(1-2):102-5. PubMed PMID: 16078694.
17: Zhou S, Zhang A, Chu W. Phillyrin is an effective inhibitor of quorum sensing with potential as an anti-Pseudomonas aeruginosa infection therapy. J Vet Med Sci. 2019 Mar 30;81(3):473-479. doi: 10.1292/jvms.18-0523. Epub 2019 Jan 28. PubMed PMID: 30686799; PubMed Central PMCID: PMC6451918.
18: Dai CY, Gao XY, Tang B, Fu Y, Liu HA. [Determination of the contents of chlorogenic acid and phillyrin of Shuanghuanglian oral fluid using NIRS]. Guang Pu Xue Yu Guang Pu Fen Xi. 2010 Feb;30(2):358-62. Chinese. PubMed PMID: 20384124.
19: Lin Z, Lin Z, Mu Y, Yan D. Comparison of collision-induced dissociation and electron-induced dissociation of phillyrin using FT-ICR MS. Spectrochim Acta A Mol Biomol Spectrosc. 2016 Oct 5;167:84-88. doi: 10.1016/j.saa.2016.05.037. Epub 2016 May 25. PubMed PMID: 27258687.
20: Bai J, Wang X, Cao L, Zhang N, Zhang Z. [Effect of habitat processing method on phillyrin and forsythiaside A of Forsythiae Fructus]. Zhongguo Zhong Yao Za Zhi. 2011 Dec;36(23):3258-61. Chinese. PubMed PMID: 22393731.

Explore Compound Types